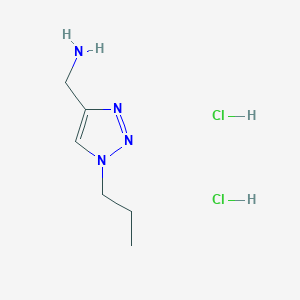![molecular formula C11H12BrN3O3 B2775288 3-(3-Bromo-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 1439441-60-7](/img/structure/B2775288.png)
3-(3-Bromo-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a complex organic compound characterized by its bromine, methyl, and pyrazolo[1,5-a]pyrimidin-6-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidin-6-yl core. This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and β-ketoesters[_{{{CITATION{{{1{1439441-60-7| 3-(3-Bromo-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a ...](https://www.ambeed.com/products/1439441-60-7.html). Subsequent bromination and methylation steps are employed to introduce the bromine and methyl groups, respectively[{{{CITATION{{{_1{1439441-60-7| 3-(3-Bromo-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo1,5-a ....
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvent systems to ensure efficient reactions and easy purification.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine atom to a more oxidized state.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of bromine oxides or other oxidized derivatives.
Reduction: Production of hydroxylated derivatives.
Substitution: Generation of azides or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: It can serve as an intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: Its derivatives may be explored for biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential use in drug development, especially in targeting specific diseases or conditions.
Industry: Application in the synthesis of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
3-(3-Chloro-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
3-(3-Iodo-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Uniqueness: The presence of the bromine atom in this compound distinguishes it from its chloro- and iodo- analogs, potentially leading to different reactivity and biological activity.
Propiedades
IUPAC Name |
3-(3-bromo-5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O3/c1-5-7(3-4-8(16)17)6(2)15-10(13-5)9(12)11(18)14-15/h3-4H2,1-2H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPJMRRQMJCLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C(=O)NN12)Br)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2775207.png)
![1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2775208.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine](/img/structure/B2775211.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2775217.png)
![4-ethyl-5-fluoro-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2775218.png)

![4-acetyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2775222.png)
![[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2775225.png)
![[1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride](/img/structure/B2775227.png)
![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2775228.png)
